2-(1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
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Overview
Description
Its molecular formula is C26H25FN2O4, and it has a molecular weight of 448.4861 . This compound is characterized by the presence of a fluorophenoxy group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-(1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves multiple steps. The synthetic route typically starts with the preparation of the fluorophenoxyphenyl propanoyl intermediate, followed by its reaction with azetidin-3-yl and isoindole-1,3-dione derivatives. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The fluorophenoxy group can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-(1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione stands out due to its unique fluorophenoxy group, which imparts distinct chemical and biological properties. Similar compounds include:
3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with nonlinear optical properties.
3-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione: A related compound with similar structural features.
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Properties
IUPAC Name |
2-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O4/c27-18-9-11-20(12-10-18)33-21-5-3-4-17(14-21)8-13-24(30)28-15-19(16-28)29-25(31)22-6-1-2-7-23(22)26(29)32/h1-5,9-12,14,19,22-23H,6-8,13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDGLWRJDJOTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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